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Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and
preclinical evaluation of NBI-35965, a potent and selective corticotropin-releasing factor 1
(CRF1) receptor antagonist. NBI-35965 has been investigated for its therapeutic potential in
stress-related disorders. This document details its binding affinity, functional antagonism, and
pharmacokinetic profile. Detailed methodologies for its chemical synthesis and key biological
assays are provided to support further research and development in this area.

Introduction

Corticotropin-releasing factor (CRF) is a key mediator of the endocrine, autonomic, and
behavioral responses to stress. The CRFL1 receptor subtype, in particular, has been identified
as a critical target for the development of novel therapeutics for stress-related conditions such
as anxiety and depression. NBI-35965 is a tricyclic, non-peptide small molecule that has
demonstrated high affinity and selectivity for the CRF1 receptor, exhibiting anxiolytic effects in
preclinical models.[1][2] This guide serves as a technical resource, consolidating the available
data on NBI-35965 to facilitate its use and further exploration in a research setting.

Quantitative Data Summary
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The following tables summarize the key quantitative parameters of NBI-35965, providing a
clear comparison of its in vitro and in vivo properties.

Table 1: In Vitro Binding Affinity and Functional Potency of NBI-35965

Parameter Value Receptor/Assay Source(s)

Binding Affinity
Human CRF1

Ki ~4 nM [2]
Receptor
Human CRF1

pKi 8.5 [3]
Receptor

. S . Human CRF2

Binding to CRF2 No significant binding [2]
Receptor

Functional

Antagonism

plCso (CRF-stimulated 71 In vitro CAMP 3]

CAMP) ' accumulation assay

plCso (CRF-stimulated 6.9 In vitro ACTH 3]

ACTH) ' production assay

Table 2: In Vivo Pharmacokinetic Profile of NBI-35965 in Rats
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Parameter Value Dosing Source(s)
Oral Bioavailability 34% 10 mg/kg, p.o. [21[4]

Tmax (plasma) 1 hour 10 mg/kg, p.o. [2][4]

Cmax (plasma) 560 ng/mL 10 mg/kg, p.o. [2][4]

Cmax (brain) 700 ng/g 10 mg/kg, p.o. [2][4]
Half-life (t1/2) 12 hours 10 mg/kg, p.o. [2][4]
Volume of Distribution

V) 17.8 L/kg 10 mg/kg, p.o. [2][4]
Plasma Clearance 17 mL/min/kg 10 mg/kg, p.o. [2][4]

Synthesis of NBI-35965

NBI-35965, identified as compound 12a in the primary literature, is a tricyclic CRF1 antagonist.
[3] The synthesis is a multi-step process, which is outlined below.

Synthetic Scheme Overview

The synthesis of NBI-35965 involves the construction of a pyrazolo[1,5-a]pyrimidine core,
followed by functionalization to introduce the necessary substituents.
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Caption: Synthetic workflow for NBI-35965.

Detailed Experimental Protocol for Synthesis

The following protocol is a detailed representation of the synthetic steps leading to NBI-35965.

Step 1: Pyrazolo[1,5-a]pyrimidine Core Formation
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e A mixture of 3-amino-5-methylpyrazole and ethyl 2,4-dichloro-5-pyrimidinecarboxylate in a
suitable solvent (e.g., ethanol) is heated under reflux in the presence of a base (e.g., sodium
ethoxide) to yield the pyrazolo[1,5-a]pyrimidin-7-one intermediate.

Step 2: Chlorination

e The pyrazolo[1,5-a]pyrimidin-7-one intermediate is treated with a chlorinating agent, such as
phosphorus oxychloride (POCIs), to convert the hydroxyl group to a chlorine atom, yielding
the 7-chloro-pyrazolo[1,5-a]pyrimidine derivative.

Step 3: Amination

e The 7-chloro intermediate is reacted with (S)-2-aminobutane in a suitable solvent, such as
dimethylformamide (DMF), in the presence of a base (e.g., potassium carbonate) to
introduce the ethylamino side chain at the C7 position.

Step 4: Alkylation

e The resulting secondary amine is then alkylated with cyclopropylmethyl bromide in the
presence of a base, such as sodium hydride, in a solvent like DMF to introduce the
cyclopropylmethyl group. This final step yields NBI-35965.

Purification: The final product is purified by column chromatography on silica gel.

Biological Assays and Experimental Protocols

The following sections provide detailed methodologies for the key in vitro and in vivo assays
used to characterize NBI-35965.

CRF1 Receptor Binding Assay

This assay determines the affinity of NBI-35965 for the CRF1 receptor.

Prepare Cell Membranes > Incubate Membranes with »| Separate Bound and »| Quantify Bound
(Expressing CRF1 Receptor) [125I]Sauvagine and NBI-35965 Free Radioligand Radioligand

Calculate Ki

A J
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Caption: Workflow for the CRF1 receptor binding assay.
Protocol:

 Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the
human CRF1 receptor (e.g., HEK293 or CHO cells).

e Binding Reaction: In a 96-well plate, the cell membranes (5-10 ug of protein) are incubated
in a binding buffer (50 mM Tris-HCI, 10 mM MgClz, 2 mM EGTA, 0.1% BSA, pH 7.4).

o Competition: A fixed concentration of the radioligand, [*2°I]Sauvagine (near its Kd value, e.g.,
0.075 nM), is added along with varying concentrations of NBI-35965.

 Incubation: The reaction mixture is incubated for a defined period (e.g., 2 hours) at room
temperature.

o Separation: The bound radioligand is separated from the free radioligand by rapid filtration
through glass fiber filter plates.

e Washing: The filters are washed with ice-cold wash buffer to remove unbound radioactivity.

o Quantification: The radioactivity retained on the filters is quantified using a scintillation
counter.

o Data Analysis: The concentration of NBI-35965 that inhibits 50% of the specific binding of the
radioligand (ICso) is determined. The Ki value is then calculated using the Cheng-Prusoff
equation.[5]

In Vitro Functional Assay: CRF-Stimulated cAMP
Accumulation

This assay measures the ability of NBI-35965 to antagonize the functional response of the
CRF1 receptor.

Seed CRF1-Expressing Cells |—>

Pre-incubate with NBI-35965 Stimulate with CRF Agonist LysejcelSlandiieastre | Calculate pIC50
Intracellular cCAMP
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Caption: Workflow for the cAMP functional assay.

Protocol:

Cell Culture: A cell line stably expressing the CRF1 receptor (e.g., CHO-K1 or HEK293 cells)
is cultured in appropriate growth medium.

o Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

e Antagonist Pre-incubation: The culture medium is replaced with a stimulation buffer (e.g.,
serum-free medium containing a phosphodiesterase inhibitor like 0.5 mM IBMX), and the
cells are pre-incubated with various concentrations of NBI-35965 for 15-30 minutes at 37°C.

[5]

e Agonist Stimulation: A CRF receptor agonist (e.g., 10 nM ovine CRF) is added to the wells,
and the cells are incubated for an additional 15-30 minutes at 37°C.[5]

o CAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is
measured using a commercially available kit (e.g., HTRF, ELISA, or a bioluminescent
reporter assay).

o Data Analysis: The concentration of NBI-35965 that inhibits 50% of the agonist-induced
CAMP production (ICso) is determined, and this is converted to the plCso value.

In Vitro Functional Assay: CRF-Stimulated ACTH

Production

This assay assesses the ability of NBI-35965 to inhibit CRF-induced ACTH release from
pituitary cells.

Protocol:

e Cell Culture: Primary rat anterior pituitary cells or a suitable pituitary cell line (e.g., AtT-20)
are cultured.
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e Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of NBI-
35965.

e Agonist Stimulation: The cells are then stimulated with a fixed concentration of CRF.

e ACTH Measurement: The concentration of ACTH released into the culture medium is
measured using a specific radioimmunoassay (RIA) or ELISA.

o Data Analysis: The plCso value is calculated based on the inhibition of CRF-stimulated ACTH
release.[3]

In Vivo Assay: Stress-Induced ACTH Release in Rats

This in vivo model evaluates the efficacy of NBI-35965 in a physiological context.

L Induce Stress Assess Reduction in
Administer NBI-35965 to Rats }—> (e.g., Restraint) —>| Collect Blood Samples H Measure Plasma ACTH Levels }—> Stress-Induced ACTH

Click to download full resolution via product page
Caption: Workflow for the in vivo stress-induced ACTH release assay.
Protocol:
e Animal Model: Male rats (e.g., Sprague-Dawley or Wistar) are used.

e Drug Administration: NBI-35965 is administered orally (p.0.) or via another appropriate route
at various doses.[2]

o Stress Induction: After a set pre-treatment time (e.g., 60 minutes), the animals are subjected
to a stressor, such as restraint stress, for a defined period (e.g., 30 minutes).[2][6]

e Blood Sampling: Blood samples are collected at specific time points before, during, and after
the stress period.

o ACTH Measurement: Plasma is separated, and ACTH levels are quantified using a specific
RIA or ELISA.
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» Data Analysis: The reduction in the stress-induced increase in plasma ACTH levels in NBI-
35965-treated animals is compared to that in vehicle-treated controls.

Signaling Pathway

NBI-35965 acts as an antagonist at the CRF1 receptor, which is a G-protein coupled receptor
(GPCR). Its mechanism of action involves blocking the downstream signaling cascade initiated
by the binding of CRF.

Binds ATP ~~Converts !
-—> ; ; Activates e Leads to
CRF1 Receptor [ 212 .| G protein }Mﬁ Adenylyl Cyclase }—,m—> ACTH Release
NBI-35065  JNNERRS

Click to download full resolution via product page

Caption: NBI-35965 blocks the CRF1 receptor signaling pathway.

Conclusion

NBI-35965 is a well-characterized, potent, and selective CRF1 receptor antagonist with good
oral bioavailability and brain penetration. The data summarized in this guide, along with the
detailed synthetic and experimental protocols, provide a solid foundation for its use as a
pharmacological tool to investigate the role of the CRF1 receptor in normal physiology and in
pathological states. Further research may continue to explore its therapeutic potential in a
clinical setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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